(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine
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Overview
Description
(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine is a chiral amine compound featuring a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoropyridine.
Chiral Auxiliary Addition: A chiral auxiliary is introduced to ensure the desired stereochemistry.
Reduction: The intermediate is subjected to reduction conditions to form the amine group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for precise control over reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-chloropyridin-3-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(2-bromopyridin-3-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
(1R)-1-(2-iodopyridin-3-yl)ethan-1-amine: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its halogenated counterparts.
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(1R)-1-(2-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
OKPDARBMBAKIOO-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(N=CC=C1)F)N |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)N |
Origin of Product |
United States |
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